Methylaminothiourea;hydrochloride
Description
Methylaminothiourea hydrochloride is a thiourea derivative with a methylamine group, commonly utilized in pharmaceutical and chemical synthesis. Thiourea derivatives are known for roles in drug development, including enzyme inhibition and antimicrobial activity.
Properties
IUPAC Name |
methylaminothiourea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3S.ClH/c1-4-5-2(3)6;/h4H,1H3,(H3,3,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSDWXRTQSJHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=S)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylaminothiourea;hydrochloride can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate or hydrazine sulfate with methyl hydrazine sulfate and alkali-metal salt thiocyanate or ammonium thiocyanate. This reaction can be carried out using either a solvent method or a solid-phase method. The hydrazine thiocyanate or methylhydrazine thiocyanate formed in the reaction is then heated to produce methylaminothiourea .
Chemical Reactions Analysis
Methylaminothiourea;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
Methylaminothiourea;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It has been studied for its antibacterial, antioxidant, and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antimalarial activities.
Industry: It is used in the production of dyes, elastomers, and photographic films
Mechanism of Action
The mechanism of action of methylaminothiourea;hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions. In biological systems, it may inhibit specific enzymes or interact with cellular components, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Similar Hydrochlorides
Key structural features of hydrochlorides influence solubility, stability, and biological activity. Below is a comparison with analogs from the evidence:
Key Insight: Methylaminothiourea HCl’s thiourea group distinguishes it from aliphatic amines (e.g., Methylethylamine HCl) and benzamide derivatives (e.g., Metoclopramide HCl).
Analytical Methodologies
Analytical parameters for hydrochlorides vary based on structural complexity:
For Methylaminothiourea HCl, RP-HPLC or spectrophotometry (as in ) may be suitable, but method validation would require optimization due to its thiourea moiety’s UV absorption characteristics.
Pharmacokinetic Properties
Dissolution and stability data from analogs provide indirect insights:
- Hydroxyzine HCl (): Rapid absorption in formulations, with tₘₐₓ = 2–3 hours. Thiourea derivatives may exhibit slower absorption due to higher polarity.
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